molecular formula C5H2F6O2 B156138 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid CAS No. 1763-28-6

4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid

Cat. No. B156138
CAS RN: 1763-28-6
M. Wt: 208.06 g/mol
InChI Key: ZSBJCNVMTCMOBW-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid is a chemical compound that has garnered interest due to its potential as a precursor for various stereogenic centers with trifluoromethyl groups. The presence of trifluoromethyl groups in molecules is particularly valuable in medicinal chemistry because of their ability to enhance the metabolic stability and bioavailability of pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds such as 4,4,4-trifluorocrotonaldehyde has been described as practical and versatile, serving as a precursor for the enantioselective formation of trifluoromethylated stereogenic centers. Organocatalytic 1,4-additions of this aldehyde with nucleophiles have been successful in producing products with high optical purity, which can be further transformed into pharmacologically active compounds like MAO-A inhibitors .

Molecular Structure Analysis

The molecular structure of compounds related to 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acid features a trifluoromethyl group that is known to impart unique physical and chemical properties. The stereogenic center bearing this group can be constructed through organocatalytic asymmetric sulfa-Michael addition of thiols to trifluorocrotonates, leading to high yields and excellent enantioselectivities .

Chemical Reactions Analysis

Chemical reactions involving trifluoromethyl groups often proceed under mild conditions and are generally insensitive to air and moisture. For instance, the synthesis of 3-((trifluoromethyl)thio)-4H-chromen-4-one employs electrophilic trifluoromethylthio species generated in situ, showcasing the versatility of trifluoromethylated compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-substituted crotonic acid esters, which are structurally related to 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acid, have been studied for their antifungal activity. The presence of different substituents in the 4 position significantly affects their fungitoxicity, with a correlation observed between fungitoxicity and the order of leaving groups in nucleophilic reactions . Additionally, the addition of thiols to ethyl 4,4,4-trifluorocrotonate has been explored, further highlighting the reactivity of such compounds .

Scientific Research Applications

Synthesis of Trifluoromethylated Compounds

  • Electrophilic Substitution in Organic Synthesis : This compound is used in superacid catalyzed electrophilic substitution of arenes, facilitating the direct synthesis of various trifluoromethylated dihydrochalcones, aryl vinyl ketones, and indanones. The presence of the trifluoromethyl group significantly influences the reaction nature and product types, marking its importance in the pharmaceutical industry where many fluoroorganics show significant biological activities (Prakash et al., 2012).

Development of Novel Bioactive Molecules

  • Regioselective Dipolar Cycloaddition : Efforts in preparing ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate by developing a regioselective 1,3-dipolar cycloaddition between phenyl nitrile oxide and various 4,4,4-trifluoromethyl crotonates showcase the role of this compound in creating complex molecular structures (Schmidt et al., 2012).

Stereochemically Defined Compounds Synthesis

  • Asymmetric Synthesis of Pyroglutamic Acids : An efficient asymmetric synthesis of biologically important 3-methyl and 3-trifluoromethylpyroglutamic acids has been developed using ethyl crotonate or ethyl 4,4,4-trifluorocrotonate. This process involves diastereoselective Michael addition reactions, highlighting the compound's role in producing stereochemically complex and biologically relevant molecules (Soloshonok et al., 1999).

Chemical Reaction Studies

  • Reaction Kinetics with Ionic Liquids : Studies on the reaction kinetics of trifluoromethyl radicals in ionic liquids involved reactions with crotonic acid, providing insights into the reaction mechanisms and rates in novel solvent environments. This research contributes to the understanding of radical reactions in non-traditional media (Grodkowski & Neta, 2002).

Safety And Hazards

4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid is classified as a corrosive substance . It can cause severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, it’s important to rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F6O2/c6-4(7,8)2(1-3(12)13)5(9,10)11/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBJCNVMTCMOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170109
Record name 3,3-Bis(trifluoromethyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid

CAS RN

1763-28-6
Record name 4,4,4-Trifluoro-3-(trifluoromethyl)-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1763-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 4,4,4-trifluoro-3-trifluoromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001763286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Bis(trifluoromethyl)-2-propenoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.619
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
IL Knunyants, YA Cheburkov - Bulletin of the Academy of Sciences of the …, 1960 - Springer
The reaction of perfluoroacetone with ketene was carried out and led to the formation ofβ,β-bistrifluoromethyl-β-propiolactone [4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl) butyric acidβ-…
Number of citations: 3 link.springer.com
IL Knunyants, C Ch'ing-yun, NP Gambaryan - Bulletin of the Academy of …, 1960 - Springer
A study was made of the reactions of perfluoroacetone with alcohols, organometallic compounds, and compounds containing mobile hydrogen. 2. Hemiketals, ketals, tertiary alcohols, …
Number of citations: 1 link.springer.com
S Chandrasekaran… - Journal of Polymer …, 1973 - Wiley Online Library
The oxazoline 111 was found to polymerize upon cationic initiation with dimethyl sulfate; however, both converFion and attainable molecular weights were low. This may be the result of …
Number of citations: 2 onlinelibrary.wiley.com
C Romani, P Gagni, M Sponchioni… - Bioconjugate …, 2023 - ACS Publications
Polyamidoamine (PAMAM) dendrimers are among the most studied cationic polymers as non-viral gene delivery vectors. However, an “ideal” PAMAM-based gene delivery vector is still …
Number of citations: 2 pubs.acs.org
MG Medvedev, VF Cherstkov… - Journal" Fluorine …, 2016 - notes.fluorine1.ru
It is shown that 1, 1, 1, 6, 6, 6-hexafluoro-2, 5-bis (trifluoromethyl)-2, 4-hexadiene–the main product of silver 2-hydroperfluoro-3-methylcrotonoate thermolysis–undergoes prototropic …
Number of citations: 3 notes.fluorine1.ru
杉浦弘隆 - 2019 - omu.repo.nii.ac.jp
This thesis deals with the studies conducted during April 2016 to March 2019 under the guidance of Professor Akiya Ogawa at the Department of Applied Chemistry, Graduate School of …
Number of citations: 3 omu.repo.nii.ac.jp
S Yamazaki, H Sugiura, S Ohashi… - The Journal of …, 2016 - ACS Publications
Intramolecular [2 + 2] and [4 + 2] cycloaddition reactions of cinnamylamides of ethenetricarboxylate in sequential processes have been studied. Reaction of 1,1-diethyl 2-hydrogen …
Number of citations: 17 pubs.acs.org
A Chaudhary, R Kumar - Synthesis, 2023 - thieme-connect.com
Multicomponent reactions (MCRs) cover strategically employed chemical transformations that incorporate three or more reactants in one pot leading to a functionalized final product. …
Number of citations: 0 www.thieme-connect.com
G Krishna, DG Grudinin, EV Nikitina - Synthesis, 2021 - thieme-connect.com
This comprehensive review summarizes the published literature data concerning the intramolecular Diels–Alder reactions of vinylarenes (the IMDAV reaction) and alkynyl arenes from …
Number of citations: 14 www.thieme-connect.com
IL Knunyants, YA Cheburkov - Bulletin of the Academy of Sciences of the …, 1960 - Springer
The addition of water, ammonia, and piperidine to 3,3-bistrifluoromethylacrylic acid and its ester was carried out and led to the formation of 2-substituted 3,3-bistrifluoromethylpropionic …
Number of citations: 4 link.springer.com

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